(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
説明
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-11-21-13(17(18,19)20)10-14(22-11)24-4-6-25(7-5-24)16(27)12-9-15-26(23-12)3-2-8-28-15/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFBYRLMXFPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine ring and a piperazine moiety substituted with a trifluoromethyl pyrimidine. Its molecular formula is . The presence of multiple functional groups suggests potential interactions with various biological targets.
1. Phosphodiesterase Inhibition
One of the primary biological activities associated with this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial enzymes involved in cellular signaling pathways. Inhibitors of PDE4B have been linked to anti-inflammatory effects and are being explored for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
3. Antitumor Activity
The compound's structural framework allows for exploration in cancer therapy. Pyrazolo derivatives have been reported to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation . Although direct studies on this specific compound are sparse, the potential for antitumor activity based on structural analogs is significant.
Case Studies
Case Study 1: PDE4B Inhibition
A study focused on related compounds demonstrated that modifications to the pyrazolo structure could enhance binding affinity to PDE4B. The lead compound exhibited an IC50 value in the low micromolar range (14–18 μM), suggesting that structural optimization could yield more potent inhibitors .
Case Study 2: Antimicrobial Testing
In a screening of various pyrazolo derivatives against Pseudomonas aeruginosa, compounds similar to our target demonstrated significant inhibitory effects. The most effective analogs had MIC values as low as 10 μg/mL . This suggests that further development of our target compound could yield promising results in antimicrobial applications.
Data Tables
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.
- Phosphodiesterase Inhibition : Research indicates that derivatives of this compound may act as phosphodiesterase type 4 (PDE4) inhibitors, which are crucial in regulating inflammatory responses. PDE4 inhibitors are known for their therapeutic potential in treating asthma and chronic obstructive pulmonary disease (COPD) by elevating intracellular cyclic adenosine monophosphate (cAMP) levels .
Anticancer Activity
Studies have shown that compounds related to the pyrazolo[5,1-b][1,3]oxazine framework exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The most active derivatives induce apoptosis through the activation of caspases and modulation of the NF-kB pathway. They also promote the expression of pro-apoptotic proteins like p53 and Bax .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes or receptors, leading to inhibition of growth or replication.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of pyrazolo derivatives found that certain compounds exhibited stronger cytotoxic activity than standard chemotherapeutics like cisplatin against breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay results confirmed this enhanced efficacy .
Case Study 2: Inhibition of Inflammatory Pathways
In vitro studies demonstrated that specific derivatives of the compound effectively inhibited COX-2 enzyme activity with IC50 values ranging from 1 to 1.01 μM, indicating strong anti-inflammatory properties .
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycles: The pyrazolooxazine core in the target compound distinguishes it from pyrazolopyrimidines (e.g., ) or pyrazolo[3,4-d]pyrimidines (e.g., ). Piperazine vs. Piperidine: The target compound’s piperazine linker (vs. piperidine in ) increases flexibility, which could enhance binding to conformationally dynamic targets.
Substituent Effects: Trifluoromethyl Pyrimidine: The 2-methyl-6-(trifluoromethyl)pyrimidine group is unique compared to pyridine () or sulfonyl () substituents. The CF₃ group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors.
Pharmacological Implications: Kinase Inhibition: Pyrimidine-containing compounds (e.g., ) are frequently kinase inhibitors. CNS Targeting: Arylpiperazines (e.g., ) are common in antipsychotics/antidepressants. The target’s piperazine linker may position it for CNS applications, though its high molecular weight (~464.5 g/mol, similar to ) could limit blood-brain barrier penetration.
Synthetic Challenges :
- The target compound’s synthesis likely involves coupling a pyrazolooxazine precursor with a pre-functionalized piperazine-pyrimidine intermediate, analogous to methods in . FeCl₃-catalyzed cyclizations () or ionic liquid-mediated reactions () may be employed for heterocycle formation.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis: The compound’s pyrazolo-oxazine and piperazine-pyrimidine moieties suggest modular synthesis. For the pyrazolo-oxazine core, cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) is effective . The piperazine-pyrimidine segment can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and piperazine, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Optimization: Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction time and improves yield for heterocyclic intermediates . Factorial design experiments can identify critical parameters (e.g., solvent polarity, temperature gradients) for coupling the two segments via methanone linkage.
Q. Q2. How should researchers characterize the structural integrity of this compound, especially its stereochemical and regiochemical features?
Methodological Answer:
- Analytical Techniques:
- NMR: 1H/13C NMR to confirm regiochemistry of pyrazolo-oxazine (C-2 vs. C-3 substitution) and piperazine-pyrimidine connectivity. 19F NMR verifies trifluoromethyl group integrity .
- X-Ray Crystallography: Resolves stereochemical ambiguities in the pyrazolo-oxazine ring system (e.g., boat vs. chair conformation) .
- HPLC-MS: Quantifies purity and identifies byproducts (e.g., dehalogenated pyrimidine derivatives) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s substituents?
Methodological Answer:
- SAR Framework:
- Variable Substituents: Synthesize analogs with modified pyrimidine (e.g., replacing trifluoromethyl with methylsulfonyl) or pyrazolo-oxazine (e.g., halogenation at C-6/7) groups .
- Biological Assays: Test analogs against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization or SPR-based binding assays. Compare IC50 values to correlate substituent effects .
- Computational Modeling: Dock analogs into target binding pockets (e.g., using AutoDock Vina) to predict steric/electronic clashes caused by trifluoromethyl or methyl groups .
Q. Q4. What strategies are effective in resolving contradictory spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- Contradiction Analysis:
- Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can detect conformational flexibility in the piperazine ring, which may cause unexpected splitting .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3CN as solvent) to simplify overlapping proton signals in the pyrazolo-oxazine region .
- 2D NMR Techniques: Use HSQC and NOESY to assign ambiguous peaks (e.g., distinguishing pyrimidine H-5 from oxazine H-7) .
Q. Q5. How can researchers optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Formulation Strategies:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- pH Adjustment: Buffered solutions (pH 6.5–7.4) stabilize the piperazine moiety against protonation-induced degradation .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
Q. Q6. What experimental designs are suitable for investigating the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Interaction Studies:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Ka) and thermodynamics (ΔH, ΔS) for target engagement .
- Cellular Assays: Use reporter gene systems (e.g., luciferase under NF-κB promoter) to assess functional inhibition in HEK293 or HeLa cells .
- Mutagenesis: Introduce point mutations (e.g., Ala scanning in kinase active sites) to validate binding residues critical for the compound’s activity .
Data Analysis & Interpretation
Q. Q7. How should researchers analyze discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Root-Cause Analysis:
- Force Field Limitations: Re-evaluate docking results using quantum mechanics/molecular mechanics (QM/MM) to account for trifluoromethyl polarization effects .
- Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets contributing to experimental activity .
- Solvent Accessibility: MD simulations (e.g., GROMACS) can reveal solvent-mediated binding interactions not captured in rigid docking .
Q. Q8. What statistical methods are appropriate for validating the reproducibility of synthetic yields or bioassay results?
Methodological Answer:
- Statistical Frameworks:
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize synthetic steps and identify critical factors (e.g., catalyst loading, temperature) .
- Bland-Altman Plots: Compare inter-lab assay results (e.g., IC50 variability) to assess systematic biases .
- ANOVA: Analyze batch-to-batch variability in purity (e.g., HPLC area%) with post-hoc Tukey tests .
Tables of Comparative Data
Q. Table 1. Structural Analogues and Their Reported Bioactivities
| Compound Class | Key Substituents | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazolo-oxazine derivatives | 6-Fluoro, 7-Methoxy | Kinase inhibition (12 nM) | |
| Piperazine-pyrimidine hybrids | 2-Methyl, 4-Trifluoromethyl | Anticancer (IC50 = 0.8 μM) | |
| Pyrazolo[3,4-d]pyridazinones | 4-Isopropyl, 7-Oxo | PDE5 inhibition (5 nM) |
Q. Table 2. Recommended Analytical Conditions for Quality Control
| Parameter | Method | Conditions | Acceptance Criteria |
|---|---|---|---|
| Purity | HPLC-UV | C18 column, 0.1% TFA/MeCN gradient | ≥98% area |
| Residual Solvents | GC-FID | DB-5 column, He carrier gas | ICH Q3C compliant |
| Chiral Purity | Chiral HPLC | Chiralpak AD-H, hexane/IPA | ≥99% ee |
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